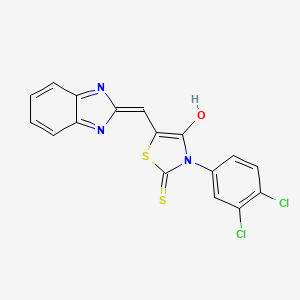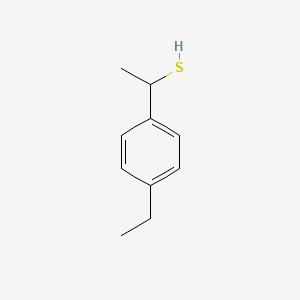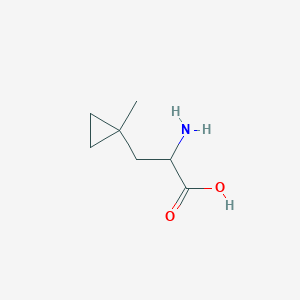![molecular formula C20H19NO3 B12121229 (2Z)-1-phenyl-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone](/img/structure/B12121229.png)
(2Z)-1-phenyl-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-1-phenyl-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone is a complex organic compound characterized by its unique structure, which includes a phenyl group, a dioxepino ring, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-phenyl-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone typically involves multi-step organic reactions. One common method includes the reaction of substituted phenylhydrazines with cyclohexanone, followed by regioselective oxidation to form the desired compound . The reaction conditions often involve the use of oxidizing agents such as hypervalent iodine compounds, hydrogen peroxide, or selenium (IV) oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the concentration of reactants, choice of solvents, and temperature regulation .
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-phenyl-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or selenium (IV) oxide.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, selenium (IV) oxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxygenated derivatives, while reduction may yield different reduced forms of the compound .
Scientific Research Applications
(2Z)-1-phenyl-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2Z)-1-phenyl-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,9-tetrahydro-1H-carbazol-1-ones
- 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones
- 2,3,9,10-tetrahydro-8H-[1,4]dioxino[2,3-f][1,3]thiazino[3,2-a]benzimidazolium salts
Uniqueness
What sets (2Z)-1-phenyl-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2Z)-2-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C20H19NO3/c22-18(14-5-2-1-3-6-14)13-17-16-12-20-19(23-9-4-10-24-20)11-15(16)7-8-21-17/h1-3,5-6,11-13,21H,4,7-10H2/b17-13- |
InChI Key |
FYZUJLQOIDMTMM-LGMDPLHJSA-N |
Isomeric SMILES |
C1COC2=C(C=C\3C(=C2)CCN/C3=C\C(=O)C4=CC=CC=C4)OC1 |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)CCNC3=CC(=O)C4=CC=CC=C4)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one](/img/structure/B12121173.png)
![7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one](/img/structure/B12121174.png)
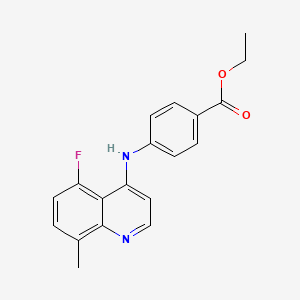
![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(benzyloxy)benzamide](/img/structure/B12121190.png)
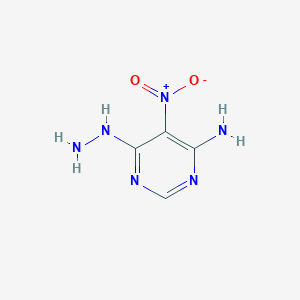
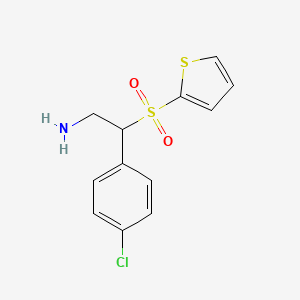
![3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12121218.png)
